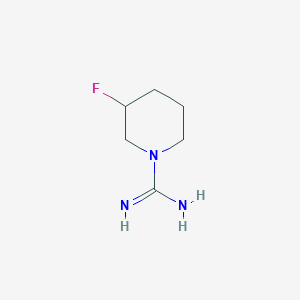

3-Fluoropiperidine-1-carboximidamide

Übersicht

Beschreibung

3-Fluoropiperidine-1-carboximidamide is a chemical compound . It is a derivative of 3-Fluoropyrrolidine , which is a fluorinated compound with unique properties and effects . The introduction of fluorine atoms into molecules and materials across many fields of academic and industrial research is now commonplace .

Synthesis Analysis

The synthesis of fluorinated compounds like 3-Fluoropiperidine-1-carboximidamide is a challenging problem . The methods of synthesis of fluorinated pyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular formula of 3-Fluoropiperidine is C5H10FN . The conformational preferences of fluorinated piperidine derivatives can be attributed to charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion .Physical And Chemical Properties Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The high C-F bond energy increases metabolic stability .Wissenschaftliche Forschungsanwendungen

Drug Design and Pharmacokinetics

3-Fluoropiperidine-1-carboximidamide: is utilized in drug design due to its ability to improve pharmacokinetic properties. The introduction of fluorine atoms into drug candidates is known to increase metabolic stability due to the high C–F bond energy. It also allows for the modification of critical properties such as pKa, which can fine-tune polarity and lipophilicity, potentially increasing solubility and membrane permeability .

Conformational Analysis for Molecular Scaffolds

In the realm of analytical chemistry, 3-Fluoropiperidine-1-carboximidamide serves as a molecular scaffold that provides conformational rigidity. Computational investigations have shown that solvation and solvent polarity significantly influence the conformational behavior of fluorinated compounds, leading to the design of conformationally rigid molecular scaffolds .

Synthesis of Biologically Active Piperidines

The compound plays a crucial role in the synthesis of various piperidine derivatives, which are vital for constructing biologically active molecules. Recent advances in intra- and intermolecular reactions have led to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, all of which have significant pharmacological applications .

Development of Herbicides

3-Fluoropiperidine-1-carboximidamide: derivatives have been explored for their herbicidal effects. The incorporation of fluorine into such molecules can lead to the development of new herbicides with enhanced efficacy .

Safety and Hazards

Zukünftige Richtungen

The introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Wirkmechanismus

Target of Action

Similar compounds such as piperine-carboximidamide hybrids have been reported to target egfr, braf, and cdk2 .

Mode of Action

It is known that fluorinated compounds can interact with their targets through established delocalization forces such as charge–dipole interactions and hyperconjugation .

Biochemical Pathways

Piperine-carboximidamide hybrids, which may share some similarities, have been reported to exert antiproliferative activity via a multi-targeted inhibitory pathway .

Pharmacokinetics

It is known that the incorporation of fluorine into drug lead candidates can improve their pharmacokinetic and physicochemical properties . For example, the high carbon-fluorine bond energy increases metabolic stability .

Result of Action

Similar compounds have been reported to have antiproliferative activity .

Action Environment

It is known that solvent polarity plays a major role in the conformational behavior of fluorinated compounds .

Eigenschaften

IUPAC Name |

3-fluoropiperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN3/c7-5-2-1-3-10(4-5)6(8)9/h5H,1-4H2,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXHUCYETFECDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

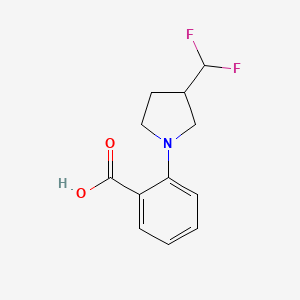

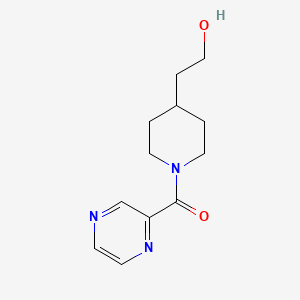

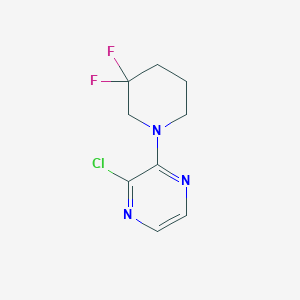

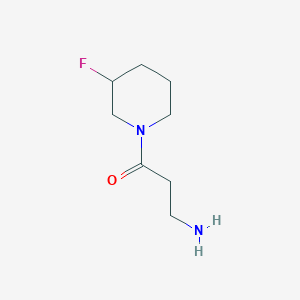

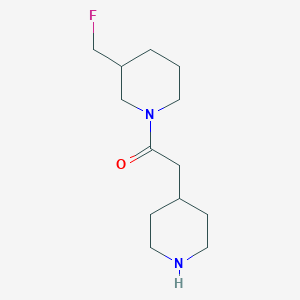

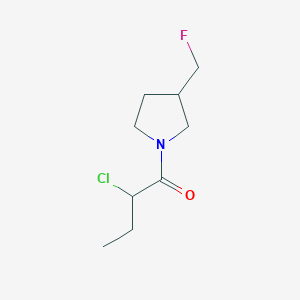

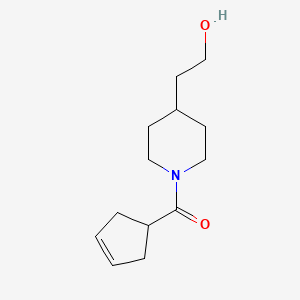

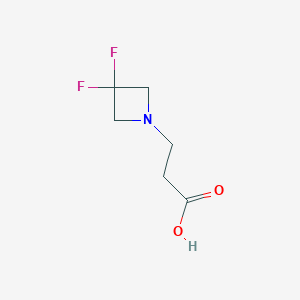

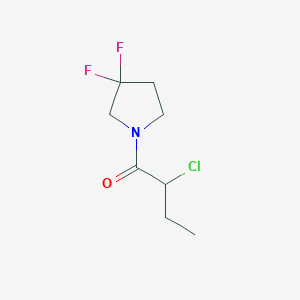

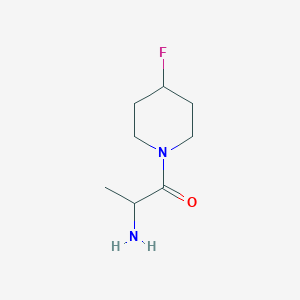

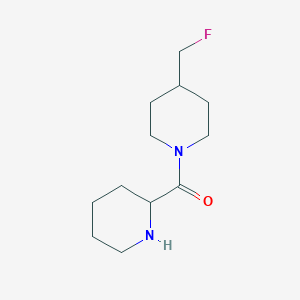

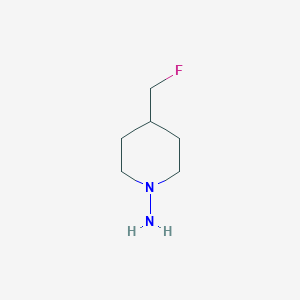

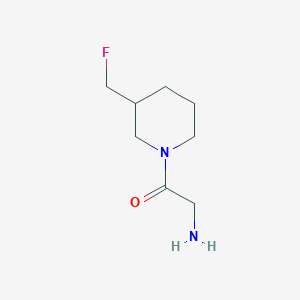

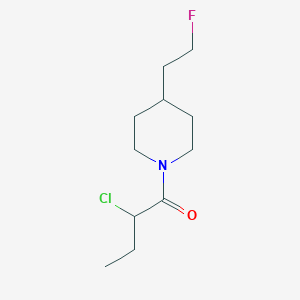

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.